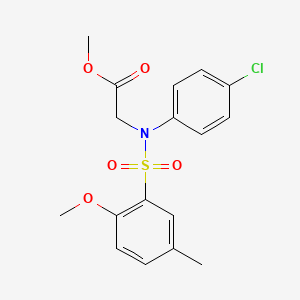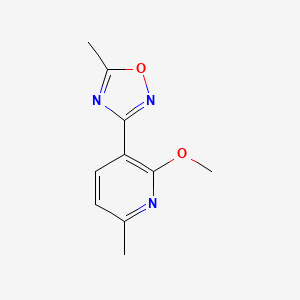![molecular formula C15H14ClN5O3S B7687293 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7687293.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring by oxidative cyclization of N-acyl hydrazones or by the reaction of aromatic hydrazides with aromatic aldehydes. The thiadiazole ring can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives. The final step involves coupling the oxadiazole and thiadiazole intermediates with a suitable propanamide derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of both oxadiazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the 4-chlorophenyl group enhances its biological activity, while the methoxymethyl group improves its solubility and stability.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-23-8-13-19-20-15(25-13)17-11(22)6-7-12-18-14(21-24-12)9-2-4-10(16)5-3-9/h2-5H,6-8H2,1H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSRKYJFMKQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B7687249.png)

![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)


![N-(2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7687283.png)
![2-phenoxy-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7687290.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B7687299.png)
![N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7687308.png)
![4-ethoxy-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7687315.png)



